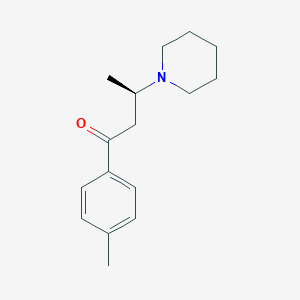
(3R)-1-(4-Methylphenyl)-3-(piperidin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-1-(4-Methylphenyl)-3-(piperidin-1-yl)butan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a 4-methylphenyl group and a piperidin-1-yl group attached to a butan-1-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(4-Methylphenyl)-3-(piperidin-1-yl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde, piperidine, and butanone.
Condensation Reaction: The first step involves a condensation reaction between 4-methylbenzaldehyde and piperidine to form an intermediate imine.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Ketone Formation: The final step involves the reaction of the amine with butanone under acidic or basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-1-(4-Methylphenyl)-3-(piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3R)-1-(4-Methylphenyl)-3-(piperidin-1-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of (3R)-1-(4-Methylphenyl)-3-(piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-1-(4-Chlorophenyl)-3-(piperidin-1-yl)butan-1-one: Similar structure with a chlorine atom instead of a methyl group.
(3R)-1-(4-Methoxyphenyl)-3-(piperidin-1-yl)butan-1-one: Similar structure with a methoxy group instead of a methyl group.
(3R)-1-(4-Fluorophenyl)-3-(piperidin-1-yl)butan-1-one: Similar structure with a fluorine atom instead of a methyl group.
Uniqueness
(3R)-1-(4-Methylphenyl)-3-(piperidin-1-yl)butan-1-one is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties
Eigenschaften
CAS-Nummer |
824977-88-0 |
|---|---|
Molekularformel |
C16H23NO |
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
(3R)-1-(4-methylphenyl)-3-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)12-14(2)17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/t14-/m1/s1 |
InChI-Schlüssel |
LHUXOLIHPBFFPS-CQSZACIVSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)C[C@@H](C)N2CCCCC2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)CC(C)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



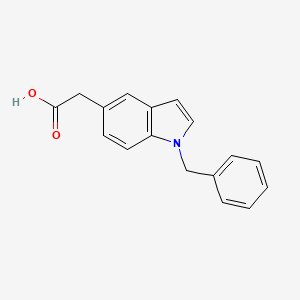
![N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine](/img/structure/B14225587.png)
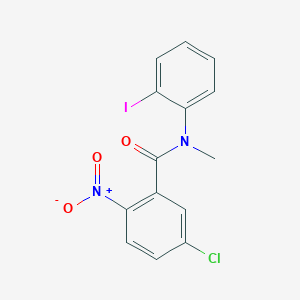
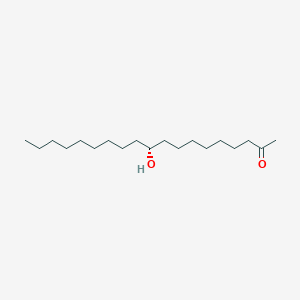
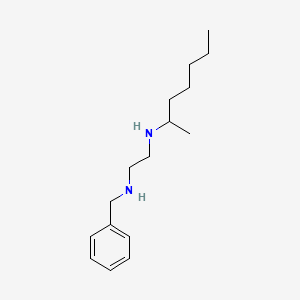

![1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one](/img/structure/B14225614.png)
![(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14225619.png)
![4H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B14225623.png)
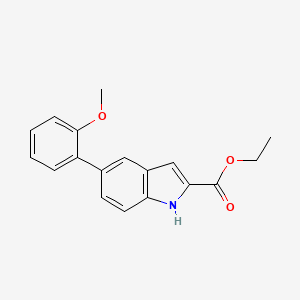


![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)
